molecular formula C12H13NO2S B14947716 methyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

methyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14947716
M. Wt: 235.30 g/mol
InChI Key: OBDZJZFSLSGMJM-UHFFFAOYSA-N
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Description

Methyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with methyl and carboxylate functional groups attached. Benzothiazine derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . The reaction typically involves the use of a base, such as sodium ethoxide, in an ethanol solvent under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylate groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other benzothiazine derivatives .

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C12H13NO2S/c1-7-4-5-9-10(6-7)16-11(8(2)13-9)12(14)15-3/h4-6,13H,1-3H3

InChI Key

OBDZJZFSLSGMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(S2)C(=O)OC)C

Origin of Product

United States

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